![molecular formula C29H34F3N5O2 B2637001 2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate CAS No. 2097938-31-1](/img/structure/B2637001.png)
2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate
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Description
2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate is a useful research compound. Its molecular formula is C29H34F3N5O2 and its molecular weight is 541.619. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Evaluation for Antimicrobial Activity : Research by Patel et al. (2012) involved synthesizing a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine and evaluating their antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
- Antimicrobial Activity of Piperazine Derivatives : A study by Ashok et al. (2014) focused on the antimicrobial activity of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, revealing some compounds exhibited good antibacterial and antifungal properties (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
- Development of Pyrazolo[3,4-d]pyrimidine Derivatives : Holla et al. (2006) synthesized a series of these derivatives, showing significant antibacterial and antifungal activity, suggesting potential applications in antimicrobial therapy (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Antitumor Applications
- Ruthenium and Osmium Arene Complexes : Filak et al. (2014) investigated indoloquinoline–piperazine hybrids and their complexes for antitumor properties, with some showing potent antiproliferative activity, highlighting the potential for cancer treatment (Filak, Kalinowski, Bauer, Richardson, & Arion, 2014).
- Molecular Docking of Pyrimidine-Piperazine-Chromene and Quinoline Conjugates : Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties linked to pyrimidine and piperazine, demonstrating anti-proliferative activities, particularly against human breast cancer cell lines (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
properties
IUPAC Name |
[2-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N5O2/c1-20(2)28(38)39-25-5-3-4-21-6-8-23(34-27(21)25)19-35-12-10-24(11-13-35)36-14-16-37(17-15-36)26-9-7-22(18-33-26)29(30,31)32/h3-9,18,20,24H,10-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFHUYMMCCRFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate |
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